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1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical
properties of methyl 4-chloro-1H-indole-6-carboxylate, a heterocyclic compound of
significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist,
the following sections are designed to offer not just a compilation of data, but a deeper
understanding of the causality behind the compound's behavior, grounded in established
chemical principles and supported by authoritative references. This document is intended to be
a valuable resource for researchers engaged in the synthesis, characterization, and application
of indole derivatives in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical
Properties

Methyl 4-chloro-1H-indole-6-carboxylate possesses a bicyclic structure composed of a
benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl
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carboxylate group at the 6-position. This substitution pattern imparts a unique electronic and

steric profile that governs its physical and chemical behavior.

Structural and Physicochemical Data

While experimental data for some physical properties of methyl 4-chloro-1H-indole-6-

carboxylate are not readily available in the public domain, we can infer and calculate key

parameters based on its structure and data from closely related compounds.

Property Value Source/Method
Molecular Formula C10HsCINO:2 --INVALID-LINK--[1]
Molecular Weight 209.63 g/mol --INVALID-LINK--[1]
CAS Number 885522-78-1 --INVALID-LINK--[1]
Off-white to pale yellow solid Inferred from similar indole
Appearance )
(Predicted) carboxylates.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Predicted to be soluble in
common organic solvents like .
] Inferred from general solubility
- dichloromethane, ethyl ] o
Solubility of indole derivatives. --
acetate, and methanol.
_ _ INVALID-LINK--
Sparingly soluble in non-polar
solvents like hexane.
XLogP3 25 --INVALID-LINK--[1]
Hydrogen Bond Donor Count 1 --INVALID-LINK--[1]
Hydrogen Bond Acceptor
2 --INVALID-LINK--[1]
Count
Rotatable Bond Count 1 --INVALID-LINK--[1]

Spectroscopic Characterization (Predicted)
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Detailed experimental spectra for methyl 4-chloro-1H-indole-6-carboxylate are not widely
published. However, based on the analysis of structurally similar compounds, the following
spectroscopic characteristics can be predicted.

1.2.1. *H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 4-position
will influence the chemical shifts of the adjacent protons.

» N-H Proton: A broad singlet is expected in the downfield region, typically around 6 8.0-9.0
ppm.

o Aromatic Protons: The protons on the indole ring will appear as multiplets or distinct
singlets/doublets in the aromatic region (6 7.0-8.0 ppm). The proton at the 5-position and the
7-position will likely be singlets or narrow doublets.

o Methyl Protons: A sharp singlet for the methyl ester group (-OCHs3) is anticipated around &
3.9 ppm.

1.2.2. 3C NMR Spectroscopy
The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

o Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region,
around 6 165-170 ppm.

e Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (o
100-140 ppm). The carbon bearing the chlorine atom (C4) will be shifted downfield.

» Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region,
typically around & 52 ppm.

1.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M*)
at m/z 209, corresponding to the molecular weight of the compound. The isotopic pattern of the
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molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an
(M+2)* peak approximately one-third the intensity of the M* peak.

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in
the molecule.

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm~—1
corresponding to the N-H stretching vibration of the indole ring.

e C=0 Stretch: A strong absorption band around 1700-1725 cm~* due to the stretching
vibration of the ester carbonyl group.

e C-CI Stretch: A band in the fingerprint region, typically between 600 and 800 cm™2,
corresponding to the C-ClI stretching vibration.

e Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm~* and
1450-1600 cm™1, respectively.

Chemical Properties and Reactivity

The chemical reactivity of methyl 4-chloro-1H-indole-6-carboxylate is dictated by the
interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro and carboxylate
substituents, and the acidic N-H proton.

Reactivity of the Indole Nucleus

The indole ring is generally susceptible to electrophilic attack, with the 3-position being the
most nucleophilic.[2] However, the presence of the electron-withdrawing chlorine atom at the 4-
position and the methyl carboxylate at the 6-position deactivates the benzene ring towards
electrophilic substitution. The pyrrole ring, particularly the 2 and 3-positions, remains the
primary site for electrophilic reactions.
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Electrophilic Aromatic Substitution on the Indole Ring

G/Iethyl 4-ch|oro-1H-indole-6-carboxylat9
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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